molecular formula C11H19F2NO3 B2921196 Tert-butyl 4,4-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate CAS No. 1454291-05-4

Tert-butyl 4,4-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B2921196
CAS No.: 1454291-05-4
M. Wt: 251.274
InChI Key: QOLQNUIJGNAUJS-UHFFFAOYSA-N
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Description

Tert-butyl 4,4-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of fluorinated piperidines. This compound is characterized by the presence of a piperidine ring, which is a six-membered nitrogen-containing heterocycle, and fluorine atoms at the 4,4-positions, as well as a hydroxymethyl group at the 2-position. The tert-butyl ester group at the carboxylate position enhances its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4,4-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available or easily synthesized precursors

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium-based oxidants.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Formation of reduced derivatives, such as alcohols.

  • Substitution: Formation of substituted piperidines with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4,4-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it valuable in the development of pharmaceuticals and agrochemicals.

Biology: The compound's biological applications include its use as a probe in biochemical studies to understand enzyme mechanisms and interactions with biological macromolecules.

Medicine: In the medical field, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: In the chemical industry, this compound is utilized in the synthesis of various fluorinated compounds, which are important in materials science and polymer chemistry.

Mechanism of Action

The mechanism by which tert-butyl 4,4-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms can enhance the binding affinity and selectivity of the compound towards its targets.

Comparison with Similar Compounds

  • Tert-butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate: Similar structure but with a different position of the fluorine atoms.

  • Tert-butyl 4-fluoro-2-(hydroxymethyl)piperidine-1-carboxylate: Only one fluorine atom present.

Uniqueness: The presence of two fluorine atoms at the 4,4-positions in tert-butyl 4,4-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate distinguishes it from its similar compounds, potentially leading to different chemical and biological properties.

Properties

IUPAC Name

tert-butyl 4,4-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-5-4-11(12,13)6-8(14)7-15/h8,15H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLQNUIJGNAUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1CO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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